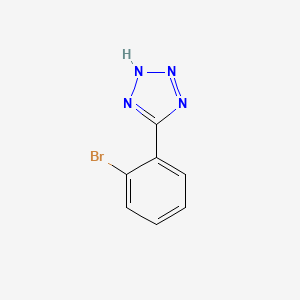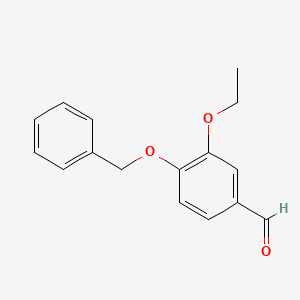
N-(3-Aminopropyl)-N-methylanilin
Übersicht
Beschreibung
N-(3-Aminopropyl)-N-methylaniline is a chemical compound studied for its potential in various chemical reactions and synthesis processes. It serves as an intermediate in the synthesis of complex molecules and has been investigated for its role in creating optically pure compounds and N-methylated amino acids and peptides.
Synthesis Analysis
The synthesis of N-(3-Aminopropyl)-N-methylaniline and related compounds often involves ring-opening reactions, N-methylation processes, and the use of specific reagents to achieve high yields and selectivity. Techniques include the AlCl3-assisted ring opening of chiral oxaziridines by nitrogen-containing nucleophiles, yielding N-hydroxy-alpha-L-amino acid methyl esters without unwanted side products (Di Gioia et al., 2005), and the preparation of N-methylated alpha-amino 1,3-dithioketals from sulfinimines (Davis et al., 2004).
Molecular Structure Analysis
The molecular structure of N-(3-Aminopropyl)-N-methylaniline and its derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. Such studies reveal how molecules associate and the potential of N-methylaniline as a supramolecular synthon (Lynch et al., 1998).
Chemical Reactions and Properties
N-(3-Aminopropyl)-N-methylaniline participates in a variety of chemical reactions, showcasing its versatility in organic synthesis. It serves as a building block for N-methylated peptides, demonstrating stability against proteases and enhanced lipophilicity for pharmacological purposes (Di Gioia et al., 2016). Additionally, its reactivity allows for the creation of complex structures, such as cyclic peptides with N-methylation (Chatterjee et al., 2012).
Physical Properties Analysis
The physical properties of compounds related to N-(3-Aminopropyl)-N-methylaniline, including their electrical conductivity, have been studied to understand their potential in materials science. For instance, the synthesis and characterization of poly(N-methylaniline) explore its conductive properties and the effects of synthesis parameters on conductivity (Kapil et al., 2009).
Chemical Properties Analysis
The chemical properties of N-(3-Aminopropyl)-N-methylaniline derivatives, such as their protonation and deprotonation behavior, have been analyzed to gain insights into their behavior in various chemical environments. Studies on the protonation of amine units in polyaniline highlight the complexity of these processes and their relevance to the material's properties (Neoh et al., 1993).
Wissenschaftliche Forschungsanwendungen
Medizin: Photothermische Therapie
N-(3-Aminopropyl)-N-methylanilin: Derivate wurden bei der Entwicklung von multifunktionalen Hydrogel-Pflastern für synergistische Chirurgie und photothermische Therapie eingesetzt . Diese Hydrogele zeigen dynamische Wechselwirkungen wie Wasserstoffbrückenbindungen und π–π-Wechselwirkungen, die eine hohe Dehnbarkeit und Haftfestigkeit verleihen und weiches Wundgewebe imitieren. Die Einarbeitung von Polydopamin-Nanopartikeln in die Hydrogelmatrix verleiht ihr eine photothermische Reaktionsfähigkeit, wodurch solide Tumoren effektiv ausgelöscht und das Wiederauftreten von Krebs in Mausmodellen verhindert werden können.
Industrie: Epoxy- und Urethanreaktionen
In industriellen Anwendungen dient This compound als vielseitiger Baustein, insbesondere bei der Synthese von Agrochemikalien und Industriegütern . Es wirkt als selektiver Katalysator für Epoxy- und Urethanreaktionen, modifiziert Epoxidharze und bereitet Polyurethane, wodurch die Haftungseigenschaften des Harzes verbessert werden.
Umweltwissenschaften: Herbizidformulierung
This compound: wird in der Landwirtschaft als Bestandteil des BAPMA-Dicamba-Salzes verwendet, einer Formulierung, die zur effektiven Unkrautbekämpfung in Dicamba-toleranten Soja- und Baumwollfeldern eingesetzt wird . Diese Formulierung trägt dazu bei, das Volatilitätsrisiko zu senken und bietet eine Kontrolle über resistente Unkrautarten, was zu nachhaltigen landwirtschaftlichen Praktiken beiträgt.
Materialwissenschaften: Onkolytischer Virusvektor
In der Materialwissenschaft wurde ein This compound-Derivat, speziell ein N-Hydroxymethylacrylamid-Blockcopolymer, als Vektor für onkolytische Viren entwickelt . Dieser Vektor verbessert die langfristige Zirkulation onkolytischer Viren im Körper und zeigt eine ausgezeichnete Stabilität für die Beladung von Viren, wodurch die Antitumorwirkung onkolytischer Viren deutlich verbessert wird.
Analytische Chemie: Elektrochemilumineszenz
This compound: und seine Derivate wurden als potenzielle Coreaktanten zur Verbesserung der Elektrochemilumineszenz (ECL) untersucht, einem Prozess, der in analytischen Bereichen eine wichtige Rolle spielt . Diese Verbindungen können das ECL-Signal signifikant verstärken und so zu einer höheren Produktion des Coreaktanten-Zwischenprodukts führen, das für sensitive ECL-Bioassays entscheidend ist.
Biochemie: Katalysator für Polymerreaktionen
In der Biochemie wird This compound als Katalysator bei der Herstellung von geformten, weichen Polyurethanschaumstoffen für Automobilanwendungen eingesetzt . Es ist auch ein Baustein für Viskositätsindexverbesserer und demonstriert seine Vielseitigkeit in verschiedenen biochemischen Anwendungen.
Pharmakologie: Zwischenanwendungen
In der Pharmakologie ist This compound ein wichtiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen . Seine Rolle als Baustein erleichtert die Herstellung komplexer Moleküle, die für die Medikamentenentwicklung und andere therapeutische Anwendungen erforderlich sind.
Landwirtschaft: Dicamba-tolerante Kulturen
Schließlich ist This compound in der Landwirtschaft ein integraler Bestandteil der Formulierung von Herbiziden für Dicamba-tolerante Kulturen . Es bietet eine effektive Unkrautbekämpfung, die für die Erhaltung der Pflanzengesundheit und des Ertrags entscheidend ist.
Wirkmechanismus
Target of Action
It is known that similar aminosilanes, such as (3-aminopropyl)triethoxysilane (aptes), are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through covalent bonding, leading to changes in the physical and chemical properties of the target surfaces .
Biochemical Pathways
For instance, aminosilanes are involved in the process of silanization, which can affect various biochemical pathways by altering the properties of surfaces .
Pharmacokinetics
The rate and extent of dermal absorption was 2% for an aqueous solution (0.1% w/w active substance in aqueous solution) and 2.5% for in-use dilution (0.025 % w/w active substances in use dilutions) .
Result of Action
Similar compounds are known to alter the properties of surfaces, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of N-(3-Aminopropyl)-N-methylaniline can be influenced by various environmental factors. For instance, similar compounds such as dicamba, which contains N,N-bis(3-aminopropyl)methylamine as (BAPMA) dicamba salt, are known to be affected by factors such as spray drift, volatilization, and tank contamination .
Eigenschaften
IUPAC Name |
N'-methyl-N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHBKYWUOOANEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342015 | |
| Record name | N-(3-Aminopropyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53485-07-7 | |
| Record name | N-(3-Aminopropyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminopropyl)-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)



![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)